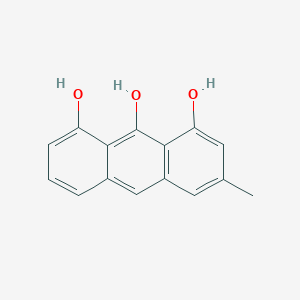

3-Methyl-1,8,9-anthracenetriol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methylanthracene-1,8,9-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-8-5-10-7-9-3-2-4-11(16)13(9)15(18)14(10)12(17)6-8/h2-7,16-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGKVNQFVAJOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=C3C(=C2)C=CC=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048671 | |

| Record name | Chrysarobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-59-8 | |

| Record name | 3-Methylanthralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chrysarobin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysarobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-HYDROXY CHRYSAROBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0433FJV3CI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Organic Chemistry Approaches to 3 Methyl 1,8,9 Anthracenetriol and Its Analogs

Chemical Synthesis Pathways from Anthracene (B1667546) Derivatives or Polycyclic Aromatic Hydrocarbons

The construction of the 3-Methyl-1,8,9-anthracenetriol framework relies on established and innovative strategies for creating substituted anthracene skeletons. A prevalent and effective method involves the chemical reduction of corresponding anthraquinones. nih.govsemanticscholar.org This strategy is advantageous because the 9- and 10-positions of the anthraquinone (B42736) precursor are protected, which allows for directed substitution on the other rings before the final reduction to the anthracene form. nih.gov

Another significant approach is the use of intramolecular cyclization reactions, such as the Friedel–Crafts reaction, to assemble the tricyclic anthracene core. nih.govsemanticscholar.org This method builds the molecule from less complex aromatic precursors. For instance, Lewis acid-catalyzed Friedel–Crafts alkylation of electron-rich arenes with aromatic aldehydes has proven to be an efficient pathway to prepare certain anthracene derivatives. nih.govsemanticscholar.org Furthermore, the synthesis of analogs can be achieved through the targeted chemical modification of closely related compounds. A key example is the alkylation of anthralin (B1665566) (1,8,9-Anthracenetriol), where substituents are introduced at various positions on the anthracene core.

| Synthetic Strategy | Description | Key Advantage |

|---|---|---|

| Reduction of Anthraquinones | A common method where a substituted anthraquinone is reduced using various reagents to yield the corresponding anthracene derivative. nih.govsemanticscholar.org | Protects the reactive 9 and 10 positions, allowing for substitution on the outer rings before reduction. nih.gov |

| Friedel–Crafts Cyclization | An intramolecular reaction that forms the three-ring anthracene system from simpler aromatic precursors, often catalyzed by a Lewis acid. nih.govsemanticscholar.org | Allows for the construction of the core aromatic framework from readily available starting materials. |

| Alkylation of Anthracenetriols | Involves the direct addition of alkyl groups to a pre-existing anthracenetriol core, such as anthralin, to create specific analogs. | Provides a direct route to synthesize specific derivatives from a common parent compound. |

Biocatalytic and Biotransformation Methods for Enhanced Production

Biocatalytic methods, which utilize enzymes or whole microbial cells, represent a "green chemistry" approach to producing complex molecules like this compound. nih.gov These biological systems can perform highly specific chemical changes under mild conditions, often overcoming challenges faced in traditional chemical synthesis. nih.govresearchgate.net While industrial-scale biocatalytic synthesis of this specific compound is not extensively documented, its natural biosynthesis offers a clear model.

The compound is naturally produced in some plants and fungi via the polyketide pathway. This biosynthetic route provides a blueprint for potential biotransformation strategies. A crucial step in the natural formation is the reduction of an anthraquinone precursor to an anthrone (B1665570) or anthrol. Fungi, for instance, possess specific reductase enzymes that efficiently catalyze this conversion. This enzymatic interchangeability highlights that this compound and its oxidized counterpart, chrysophanol (B1684469), are closely related metabolites.

The application of microbial biotransformation could involve using whole-cell systems, such as bacteria, fungi, or yeasts, to carry out specific modifications like hydroxylations, oxidations, or reductions on a synthetic precursor. researchgate.netmedcraveonline.com This approach leverages the microbe's natural enzymatic machinery to produce the desired compound with high specificity. nih.gov

| Biocatalytic Method | Description | Potential Biocatalyst |

|---|---|---|

| Polyketide Pathway Synthesis | The natural biosynthetic route used by plants and fungi to assemble the compound's core structure from simple acetate (B1210297) units. | Polyketide synthase (PKS) enzyme complexes. |

| Enzymatic Reduction | The targeted reduction of an anthraquinone precursor (like chrysophanol) to the corresponding anthranol form. | Reductase enzymes isolated from fungi. |

| Whole-Cell Biotransformation | The use of living microorganisms to convert a substrate into a more valuable product through their metabolic processes. medcraveonline.com | Fungi (e.g., Humicola fuscoatra), bacteria, or yeasts. medcraveonline.com |

Historical Synthesis and Chemical Transformations of Related Anthracenetriol Compounds

The chemistry of this compound is closely linked to that of its parent compound, 1,8,9-Anthracenetriol, which is historically known by the names Anthralin and Dithranol. echemi.comnih.gov Anthralin exists as a tautomer of 1,8-dihydroxy-9-anthrone and has a long history of use as a pharmaceutical agent. echemi.comresearchgate.net

Historically, the synthesis of Anthralin has centered on the reduction of its corresponding oxidized form, 1,8-dihydroxyanthraquinone (Danthron). This process mirrors the general synthetic strategies for anthracene derivatives but has been optimized over many years for pharmaceutical production.

A key chemical characteristic of these anthracenetriol compounds is their sensitivity to oxidation. When exposed to air, particularly in alkaline solutions, they readily oxidize. echemi.com This transformation can result in the formation of the corresponding anthraquinone or lead to the creation of dimers, such as the dithranol dimer formed from two molecules of anthralin. echemi.comresearchgate.net The target compound, this compound, is a primary active component of Chrysarobin, a natural mixture historically extracted from the Andira araroba tree.

| Compound Name | Common/Historical Name(s) | Relationship to this compound |

|---|---|---|

| 1,8,9-Anthracenetriol | Anthralin, Dithranol nih.gov | Parent compound (lacks the methyl group). |

| 1,8-Dihydroxyanthraquinone | Danthron researchgate.net | The oxidized (anthraquinone) form of the parent compound. |

| Chrysophanol | The oxidized (anthraquinone) form of this compound. | |

| Chrysarobin | A natural mixture derived from the Andira araroba tree, which contains this compound as a principal component. | |

| Dithranol Dimer | A transformation product formed by the oxidation and coupling of two molecules of Anthralin (Dithranol). researchgate.net |

Chemical Modification and Structure Activity Relationship Sar Studies of 3 Methyl 1,8,9 Anthracenetriol Derivatives

Rational Design and Synthesis of Novel Analogs of 3-Methyl-1,8,9-anthracenetriol

The rational design of novel analogs of this compound is a strategic endeavor aimed at optimizing its therapeutic potential. This process involves targeted chemical modifications to enhance biological activity, improve selectivity, and modulate physicochemical properties.

A key strategy in the design of new analogs is the modification of the anthracene (B1667546) core and its substituents. For instance, the synthesis of aza-analogs, where a nitrogen atom replaces a carbon in the anthracene scaffold, has been explored. One such example is the synthesis of 1,3-dihydroxy-substituted acridone (B373769), an aza-analog of the related compound anthralin (B1665566). acs.org This modification can alter the electronic distribution and hydrogen bonding capabilities of the molecule, potentially leading to improved biological efficacy. acs.org

The synthesis of these novel analogs often begins with commercially available starting materials, such as anthranilic acid and phenol (B47542) derivatives. acs.org A modular and flexible three-step synthetic strategy can be employed, which includes a condensation reaction followed by regioselective annulation to construct the core tetracyclic structure. acs.org For example, the reaction of 2-amino-3-methoxybenzoic acid with phloroglucinol (B13840) can yield a dihydroxyacridone derivative, which serves as a precursor for more complex analogs. acs.org

Further modifications can be introduced, such as the addition of various functional groups to the core structure. For example, the synthesis of 10-substituted l,8-dihydroxy-9(10H)-anthracenones involves the introduction of acyl-, alkyl-, or alkylidene-linked aromatic substituents at the 10-position. core.ac.uk This can be achieved through the alkylation of anthralin with α-chloro methyl ethers in the presence of a non-nucleophilic base. core.ac.uk

The table below outlines some examples of rationally designed analogs and their synthetic strategies.

| Analog Type | Synthetic Strategy | Precursors |

| Aza-analogs (e.g., acridone derivatives) | Condensation reaction followed by regioselective annulation. acs.org | Anthranilic acid derivatives, phenol derivatives. acs.org |

| 10-Substituted l,8-dihydroxy-9(10H)-anthracenones | Alkylation with α-chloro methyl ethers. core.ac.uk | Anthralin, α-chloro methyl ethers. core.ac.uk |

Elucidation of Structure-Activity Relationships Governing Biological Efficacy

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic properties of this compound and its derivatives. SAR studies reveal how specific structural features of a molecule influence its biological activity, providing a roadmap for the design of more potent and selective compounds.

The substitution pattern on the anthracene ring plays a significant role in the biological activity of these compounds. The hydroxyl groups at positions 1, 8, and 9 are known to enhance polarity and enable hydrogen bonding, which influences solubility and interaction with biological targets. The methyl group at position 3 modulates the electronic effects, which can increase stability and alter the compound's interaction with its biological targets compared to non-methylated analogs like 1,8,9-anthracenetriol.

Studies on related anthralin derivatives have shown that even minor structural changes can lead to a loss of activity, indicating a highly specific mechanism of action. researchgate.net For instance, the antipsoriatic activity of anthrones is strongly dependent on the specific arrangement of substituents. researchgate.net

In the case of acridone analogs, the position of the hydroxyl groups is critical. 1,3-dihydroxy-substituted acridone was found to be the most potent in a series, with an IC50 value comparable to that of anthralin for inhibiting keratinocyte growth. acs.org In contrast, 1,8-dihydroxy-10H-acridin-9-one, another aza-analog of anthralin, was only marginally active. acs.org

For 10-substituted l,8-dihydroxy-9(10H)-anthracenone analogs, the nature of the substituent at the 10-position significantly impacts their inhibitory activity against 5-lipoxygenase (5-LO). Phenylacyl and phenylalkylidene analogs were found to be much more potent inhibitors than anthralin, while phenylalkyl analogs were only weak inhibitors. core.ac.uk The presence of free phenolic groups in the attached aromatic ring was beneficial but not essential for 5-LO inhibitory potency. core.ac.uk

The following table summarizes key SAR findings for this compound and related compounds.

| Structural Feature | Impact on Biological Activity | Example Compound(s) |

| Hydroxyl groups at C1, C8, C9 | Enhance polarity and hydrogen bonding, influencing solubility and biological interactions. | This compound |

| Methyl group at C3 | Modulates electronic effects, potentially increasing stability and altering target interaction. | This compound |

| Hydroxyl group position in acridone analogs | 1,3-dihydroxy substitution leads to high potency against keratinocyte growth. acs.org | 1,3-dihydroxy-substituted acridone |

| Substituent at C10 in anthralin analogs | Phenylacyl and phenylalkylidene groups enhance 5-LO inhibitory activity. core.ac.uk | 10-phenylacyl-l,8-dihydroxy-9(10H)-anthracenones |

Derivatization Strategies for Modulating Biological Performance and Selectivity

Derivatization is a key strategy for fine-tuning the biological performance and selectivity of this compound. This involves chemically modifying the parent compound to create derivatives with improved therapeutic properties.

One common derivatization strategy is the introduction of various substituents at different positions on the anthracene ring. For example, the synthesis of 10-alkyloxy-, 10-allyloxy-, 10-phenyloxy-, and 10-benzyloxycarbonyl derivatives of the related compound anthralin has been explored to reduce side effects while maintaining efficacy. researchgate.net

Another approach involves the introduction of fixed charges to the molecule. This can be achieved through derivatization with agents like 3-bromopropionyl chloride and pyridine, which can be applied directly to the compound. researchgate.net This modification can alter the compound's solubility and its interaction with biological membranes and targets.

The use of silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane, and formylation mixtures are other derivatization techniques that can be employed. science.govscience.gov These methods can alter the polarity and reactivity of the hydroxyl groups, potentially leading to changes in biological activity.

Furthermore, the synthesis of conjugates, where the core molecule is linked to another pharmacologically active moiety, represents a more advanced derivatization strategy. For instance, the design of bifunctional acridinine−naphthalenediimide redox-active conjugates has been investigated for antimalarial activity. acs.org This approach aims to combine the properties of two different molecules to create a new entity with enhanced or synergistic effects.

The table below highlights various derivatization strategies and their potential impact on the properties of this compound and related compounds.

| Derivatization Strategy | Reagents/Methods | Potential Impact |

| Acylation/Alkylation at C10 | Alkyl/allyl/phenyl/benzyl chloroformates. researchgate.net | Reduced side effects, maintained efficacy. researchgate.net |

| Introduction of Fixed Charges | 3-bromopropionyl chloride, pyridine. researchgate.net | Altered solubility and target interactions. researchgate.net |

| Silylation/Formylation | N,O-Bis(trimethylsilyl)trifluoroacetamide, formic acid/acetyl chloride. science.govscience.gov | Modified polarity and reactivity of hydroxyl groups. science.govscience.gov |

| Conjugation | Linking to other active molecules (e.g., naphthalenediimide). acs.org | Enhanced or synergistic biological activity. acs.org |

Chemical Engineering of Natural Product Extracts to Yield Active Derivatives

Chemical engineering of natural product extracts provides a powerful approach to discover and generate novel, biologically active derivatives of compounds like this compound. This strategy leverages the chemical diversity present in natural sources and employs synthetic modifications to create new molecules with enhanced therapeutic potential.

One notable example is the Ugi reaction-based chemical engineering of natural product extracts. This multicomponent reaction can be used to rapidly generate a library of diverse compounds from a crude extract. researchgate.net This method has been successfully applied to discover novel anti-austerity agents for combating pancreatic cancer. researchgate.net In one study, an Ugi adduct derived from a natural product extract exhibited potent and preferential cytotoxicity against pancreatic cancer cells. researchgate.net

The process often begins with the extraction of bioactive compounds from a natural source. For instance, this compound is historically linked to chrysarobin, a natural product isolated from the sapwood of Andira araroba. Similarly, related anthraquinones are found in plants like Rheum palmatum (rhubarb). researchgate.net

Following extraction, the crude mixture can be subjected to chemical transformations to yield active derivatives. For example, by the early 20th century, synthetic derivatives like anthralin (1,8-dihydroxy-9-anthrone) were developed from natural precursors to reduce skin irritation while retaining therapeutic efficacy. This highlights how chemical engineering can be used to optimize the properties of naturally occurring compounds.

The table below provides an overview of the chemical engineering process for natural product extracts.

| Step | Description | Example |

| Extraction | Isolation of crude bioactive compounds from a natural source. | Extraction of chrysarobin from Andira araroba sapwood. |

| Chemical Transformation | Application of synthetic reactions to the crude extract to generate new derivatives. | Ugi multicomponent reaction on a natural product extract to create a library of adducts. researchgate.net |

| Isolation and Characterization | Purification and structural elucidation of the newly synthesized active derivatives. | Isolation of a potent anti-austerity Ugi adduct from the reaction mixture. researchgate.net |

| Biological Evaluation | Screening of the new derivatives for desired biological activity. | Testing the preferential cytotoxicity of the Ugi adduct against pancreatic cancer cells. researchgate.net |

Advanced Analytical and Spectroscopic Characterization of 3 Methyl 1,8,9 Anthracenetriol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of 3-Methyl-1,8,9-anthracenetriol. Both ¹H and ¹³C NMR are utilized to verify the specific substitution pattern on the anthracene (B1667546) backbone.

Detailed research findings indicate that the proton (¹H) and carbon (¹³C) NMR spectra confirm the positions of the three hydroxyl groups and the single methyl group. Specifically, the protons of the hydroxyl groups are reported to resonate in the range of δ 5.2–5.6 ppm in the ¹H NMR spectrum. The integration of signals in the ¹H NMR spectrum confirms the number of protons in different chemical environments, while the chemical shifts in the ¹³C NMR spectrum verify the carbon framework and the positions of the substituents. While detailed spectral data for this compound is not broadly published, the analysis of related compounds provides a reference for expected chemical shifts.

Table 1: Representative NMR Data for Anthracene Derivatives

| Nucleus | Compound Type | Typical Chemical Shift (δ) Range (ppm) | Remarks |

|---|---|---|---|

| ¹H | Hydroxyl Proton | 5.2 - 5.6 | Confirms the presence of -OH groups on this compound. |

| ¹³C | Aromatic Carbons | 110 - 165 | Expected range for the anthracene core. |

High-Resolution Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition and molecular weight of this compound, as well as for its identification and quantification in complex mixtures.

While specific MALDI-TOF mass spectra for this compound are not extensively detailed in the literature, its non-methylated parent compound, 1,8,9-anthracenetriol (also known as Dithranol), is widely used as a matrix in MALDI-TOF analysis. rsc.orgamazonaws.comsemanticscholar.orgcreative-proteomics.commdpi.com A suitable matrix is crucial for the desorption and ionization of the analyte. creative-proteomics.com Dithranol is particularly effective for the analysis of synthetic polymers and other biomolecules. creative-proteomics.comnist.govnist.govresearchgate.net The selection of 1,8,9-anthracenetriol as a matrix is based on its ability to absorb laser energy and facilitate the soft ionization of the analyte molecules with minimal fragmentation. amazonaws.comcreative-proteomics.com This application in MALDI-TOF underscores the photochemical properties of the anthracenetriol framework. amazonaws.com

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound from various matrices. Several studies have successfully identified this compound in extracts of natural products and other complex mixtures. actascientific.combabcock.edu.ng

In GC-MS analysis, this compound is identified by its characteristic retention time and its mass spectrum. The mass spectrum provides a molecular fingerprint, showing the molecular ion peak and specific fragmentation patterns that confirm its structure. actascientific.com For instance, GC-MS analysis has determined the molecular formula to be C₁₅H₁₂O₃ with a corresponding molecular weight of approximately 240 g/mol . actascientific.commedkoo.com This technique is also used to quantify its presence, even at low concentrations. nih.gov

Table 2: GC-MS Identification of this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₂O₃ | actascientific.commedkoo.com |

| Molecular Weight | 240.079 | actascientific.com |

Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Vibrational and electronic spectroscopy provide valuable information about the functional groups and conjugated π-electron system of this compound.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. For the parent compound 1,8,9-anthracenetriol, the IR spectrum shows characteristic absorptions for the hydroxyl (-OH) groups and the aromatic C-H and C=C bonds. nist.gov The spectrum for this compound would be expected to show similar characteristic peaks, with additional absorptions corresponding to the methyl (-CH₃) group. scribd.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the conjugated system of the anthracene core. Anthracene derivatives typically exhibit characteristic absorption bands in the UV-Vis region corresponding to π-π* transitions. The exact position and intensity of these bands are influenced by the nature and position of the substituents on the anthracene ring. amazonaws.com

X-ray Diffraction Analysis for Crystalline Structure Determination

For this compound, it has been noted that single-crystal X-ray diffraction faces difficulties, potentially due to the compound's low symmetry. However, techniques such as vapor diffusion crystallization using solvent mixtures like acetonitrile-toluene have been suggested to obtain crystals of suitable quality. For related materials, powder X-ray diffraction (XRD) is used to characterize the crystalline phases. wiley-vch.dersc.org These analyses are typically performed using a monochromatic Cu-Kα1 beam, and various geometries like transmission Guinier or Debye-Scherrer can be employed. wiley-vch.de

Advanced Chromatographic Methods for Purity Assessment and Quantitative Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of this compound. Its high resolution and sensitivity make it ideal for separating the target compound from impurities and degradation products.

Research has shown that the purity of this compound can be effectively assessed using HPLC, with analyses confirming purity levels greater than 98%. A common method involves using a C18 reversed-phase column with UV detection at a wavelength of 254 nm. For the related compound Dithranol, a simple and sensitive isocratic RP-HPLC method has been developed using a C18 column with a mobile phase of acetonitrile-water-acetic acid and UV detection at 394 nm. researchgate.net Such methods demonstrate excellent linearity over a range of concentrations, making them suitable for quantitative studies. researchgate.net

Table 3: HPLC Method Parameters for Anthracene Derivatives

| Parameter | Typical Conditions | Application |

|---|---|---|

| Column | C18 (Reversed-Phase) | Purity assessment of this compound. |

| Mobile Phase | Acetonitrile/Water/Acetic Acid mixtures | Analysis of Dithranol, applicable to related compounds. researchgate.net |

| Detection | UV at 254 nm or 394 nm | Detection and quantification. researchgate.net |

Molecular Mechanisms of Action of 3 Methyl 1,8,9 Anthracenetriol in Biological Systems

Investigations into Anticancer Mechanisms

The anticancer properties of 3-Methyl-1,8,9-anthracenetriol and related anthraquinone (B42736) compounds are attributed to their ability to interfere with fundamental cellular processes that govern cancer cell growth and survival.

Molecular Pathways of Cell Proliferation Inhibition and Apoptosis Induction in Cancer Cells

This compound demonstrates significant anti-proliferative effects by directly targeting the mechanisms of cell division in cancer cells. Studies on its synonym, dithranol, show that the compound impedes DNA replication and synthesis, thereby slowing the excessive cell division characteristic of cancer. wikipedia.orgpatsnap.com The mechanism involves interfering with mitochondrial function, which disrupts the energy supply to the cell and inhibits proliferation. wikipedia.orgpatsnap.com

Furthermore, the compound is a potent inducer of apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells. This pro-apoptotic effect is mediated by the generation of reactive oxygen species (ROS). patsnap.com The oxidative stress caused by these ROS can trigger apoptosis in hyperproliferative cells, helping to reduce tumor cell populations. patsnap.com Research on related anthraquinone compounds has shown they can arrest the cell cycle and induce apoptosis-mediated cell death in various cancer cell lines. drugtodayonline.com

Table 1: Research Findings on Antiproliferative and Apoptotic Effects of Anthracene (B1667546) Derivatives

| Compound/Class | Mechanism of Action | Effect | Reference |

|---|---|---|---|

| Dithranol/Anthralin (B1665566) | Inhibition of DNA synthesis | Slows excessive cell division | wikipedia.orgpatsnap.com |

| Dithranol/Anthralin | Interference with mitochondrial function | Reduces cellular energy supply | wikipedia.org |

| Dithranol/Anthralin | Induction of Reactive Oxygen Species (ROS) | Triggers apoptosis | patsnap.com |

| Anthraquinone Derivatives | Cell cycle arrest | Induces apoptosis-mediated cell death | drugtodayonline.com |

Identification and Characterization of Specific Protein Target Interactions (e.g., PTK2/Focal Adhesion Kinase 1, PTEN)

While the precise protein targets of this compound are still under investigation, key proteins involved in cancer progression, such as Protein Tyrosine Kinase 2 (PTK2), also known as Focal Adhesion Kinase 1 (FAK), and Phosphatase and Tensin Homolog (PTEN), are significant in the pathways modulated by anticancer agents.

PTK2/Focal Adhesion Kinase 1 (FAK): FAK is a non-receptor protein-tyrosine kinase that plays a crucial role in signaling pathways initiated by integrin engagement with the extracellular matrix. nih.gov As a positive regulator of both cell motility and survival, FAK is a key component in tumor cell invasion and metastasis. nih.gov FAK signaling involves autophosphorylation, which creates binding sites for other signaling proteins, ultimately influencing cell behavior. researchgate.net The activation of FAK can lead to the stimulation of downstream pathways, including the PI3K/Akt and MAPK pathways, which promote cell survival and resist apoptosis. researchgate.net

PTEN: The PTEN protein is a well-established tumor suppressor that acts as a major negative regulator of the PI3K/Akt signaling pathway. nih.govresearchgate.net It functions as a lipid phosphatase, dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) back to phosphatidylinositol (4,5)-bisphosphate (PIP2). youtube.com This action directly counteracts the activity of PI3K, thereby preventing the sustained activation of Akt and its downstream effects on cell growth, proliferation, and survival. nih.govnih.gov Loss of PTEN function, a common event in many human cancers, leads to unchecked activation of the PI3K/Akt pathway, contributing to tumorigenesis. researchgate.netnih.gov

Although direct interactions between this compound and these specific proteins have not been definitively established in the reviewed literature, the compound's impact on pathways they regulate suggests they are plausible, yet unconfirmed, targets.

Regulation of Intracellular Signaling Pathways (e.g., PI3K/Akt Pathway, Apoptosis Pathways)

This compound and related compounds are known to modulate key intracellular signaling pathways that are often dysregulated in cancer.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling network that promotes cell survival, growth, and proliferation. explorationpub.com Dysregulation of this pathway is a frequent driver of cancer development. explorationpub.commdpi.com Evidence suggests that natural compounds similar to this compound can inhibit this pathway. For instance, chrysin (B1683763) has been shown to suppress the PI3K/Akt pathway, leading to the inactivation of Akt and promoting apoptosis in cancer cells. nih.govresearchgate.netnih.gov Furthermore, the efficacy of some anthracycline-based chemotherapies is enhanced when combined with inhibitors of the PI3K/Akt pathway, indicating that targeting this pathway is a critical component of their anticancer effect. nih.gov

In addition to inhibiting survival pathways, the compound actively promotes apoptosis pathways . Dithranol has been shown to be a potent inducer of the c-Jun N-terminal kinase (JNK) signaling pathway, which is activated in response to cellular stress, such as lipid peroxidation. drugbank.com The activation of the JNK pathway is a key event in triggering apoptosis in response to various stimuli, including oxidative stress generated by the compound. drugbank.com

Exploration of Antimicrobial Mechanisms

This compound, particularly as a component of chrysarobin, has a history of use for its antimicrobial properties. drugtodayonline.comaltmeyers.org

Molecular Basis of Antibacterial Activity Against Diverse Bacterial Strains

The antibacterial mechanisms of anthraquinones, the class of compounds to which this compound belongs, are multifaceted. A key mechanism is the disruption of the bacterial cell structure. These compounds can damage the integrity of the bacterial cell wall, leading to cell lysis and death.

Another significant antibacterial action is the inhibition of biofilm formation. Biofilms are communities of bacteria encased in a protective matrix, which makes them more resistant to antibiotics. By preventing biofilm formation, anthraquinones can render bacteria more susceptible to treatment. Furthermore, these compounds can interfere with bacterial nucleic acid and protein synthesis and block key metabolic pathways, further inhibiting bacterial growth and survival.

Antifungal Efficacy and Mechanisms of Action

Chrysarobin, which contains this compound, has been historically recognized for its antifungal efficacy, particularly in treating skin infections caused by fungi, such as dermatophytosis (ringworm). drugtodayonline.comaltmeyers.org

The molecular mechanisms behind the antifungal activity of natural products like this involve several targets within the fungal cell. A primary mechanism is the disruption of the fungal cell membrane's integrity. mdpi.com This is often achieved by interfering with the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane that is absent in humans. mdpi.com Inhibition of ergosterol synthesis compromises the membrane's structure and function, leading to fungal cell death. Other related mechanisms include altering membrane-associated ATPase activity and inhibiting other critical enzymes necessary for fungal survival. mdpi.com

Table 2: Summary of Known Antimicrobial Mechanisms for Anthraquinones and Related Natural Products

| Activity | Molecular Mechanism | Target Organism Type | Reference |

|---|---|---|---|

| Antibacterial | Destruction of cell wall integrity | Bacteria | |

| Antibacterial | Inhibition of biofilm formation | Bacteria | |

| Antibacterial | Inhibition of nucleic acid & protein synthesis | Bacteria | |

| Antifungal | Disruption of cell membrane integrity | Fungi | mdpi.com |

| Antifungal | Inhibition of ergosterol biosynthesis | Fungi | mdpi.com |

| Antifungal | Alteration of membrane-associated ATPase activity | Fungi | mdpi.com |

Mechanistic Insights into Antioxidant Activity

The antioxidant properties of this compound, a significant constituent of chrysarobin found in the Goan tree Andira araroba, are integral to its biological effects. These properties are primarily attributed to its chemical structure, which is characteristic of a phenolic compound. Such compounds are well-documented for their ability to counteract oxidative stress, a key factor in the pathogenesis of numerous diseases.

Molecular Pathways of Free Radical Scavenging and Redox Modulation

The antioxidant mechanism of this compound is fundamentally linked to its ability to donate hydrogen atoms from its hydroxyl groups to neutralize highly reactive free radicals. This process interrupts the cascade of oxidative damage that can affect vital cellular components such as lipids, proteins, and DNA. The stability of the resulting phenoxyl radical is a crucial aspect of its antioxidant efficacy. The aromatic ring structure of the anthracenetriol moiety allows for the delocalization of the unpaired electron, thereby stabilizing the radical and preventing it from initiating new radical chain reactions.

While direct studies on the specific free radical scavenging pathways of this compound are not extensively detailed in the available literature, the mechanisms can be inferred from the behavior of similar phenolic and anthraquinone compounds. The primary mechanisms likely include:

Hydrogen Atom Transfer (HAT): This is considered a primary mechanism for many phenolic antioxidants. The hydroxyl groups on the anthracene ring can readily donate a hydrogen atom to a free radical (R•), thus neutralizing it (RH) and forming a more stable phenoxyl radical of this compound.

Single Electron Transfer followed by Proton Transfer (SET-PT): In this pathway, an electron is first transferred to the free radical, forming a radical anion and a cation radical of the antioxidant. The cation radical then donates a proton to the surrounding medium.

Correlation with Polyphenolic Content in Source Extracts

The antioxidant activity of extracts from natural sources like Andira araroba is often directly correlated with their total polyphenolic content. A higher concentration of phenolic compounds, including this compound, generally results in a greater capacity to scavenge free radicals and mitigate oxidative stress.

| Plant Extract | Total Polyphenolic Content (mg GAE/g extract) | Antioxidant Activity (IC50 in DPPH assay; µg/mL) |

|---|---|---|

| Green Tea Extract | 250 | 15 |

| Grape Seed Extract | 400 | 8 |

| Pine Bark Extract | 350 | 12 |

Elucidation of Anti-inflammatory Pathways

The anti-inflammatory effects of this compound are closely linked to its antioxidant properties and its ability to modulate key signaling pathways involved in the inflammatory response. Chronic inflammation is a significant factor in a wide range of diseases, and compounds that can mitigate this process are of great therapeutic interest.

Inhibition of Pro-inflammatory Mediator Production

A key aspect of the anti-inflammatory action of this compound and related compounds is the inhibition of the production of pro-inflammatory mediators. Research on chrysophanol (B1684469), the oxidized counterpart of this compound, has shown that it can significantly suppress the activation of nuclear factor-kappa B (NF-κB). nih.gov NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, including those for cytokines, chemokines, and adhesion molecules.

By inhibiting the activation of NF-κB, this compound can be expected to reduce the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.com Furthermore, studies on related anthrones suggest a potential to inhibit the synthesis of leukotrienes, which are potent lipid mediators of inflammation.

Cellular Responses in In Vitro Inflammatory Models

In vitro studies using cell models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, have provided valuable insights into the anti-inflammatory mechanisms of compounds structurally similar to this compound. For instance, chrysophanol has been demonstrated to inhibit the production of TNF-α and IL-6 in LPS-stimulated murine peritoneal macrophages. nih.govmdpi.com This inhibition is attributed to the suppression of both NF-κB and caspase-1 activation. nih.govmdpi.com Caspase-1 is a key enzyme in the inflammasome pathway, which is responsible for the maturation and secretion of IL-1β.

| Treatment | Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|---|

| Chrysophanol | 2 µM | Data not specified | Data not specified |

| 20 µM | 43.31 ± 2.8 | 37.31 ± 3.1 |

The data suggests that this compound likely shares these anti-inflammatory mechanisms due to its structural similarity to chrysophanol. By targeting these fundamental inflammatory pathways, it can effectively modulate the cellular responses in inflammatory conditions.

Mechanisms Underlying Wound Healing Promotion

The process of wound healing is a complex and highly regulated series of events involving inflammation, cell proliferation and migration, angiogenesis, and tissue remodeling. The antioxidant and anti-inflammatory properties of this compound are thought to contribute significantly to its potential in promoting wound healing.

By reducing oxidative stress and inflammation in the wound bed, this compound can create a more favorable environment for the subsequent phases of healing. Chronic inflammation is a major cause of impaired wound healing, and by suppressing the production of pro-inflammatory mediators, this compound may help to transition the wound from the inflammatory to the proliferative phase.

Furthermore, while direct evidence is limited for this compound, related natural compounds have been shown to influence key cellular processes in wound healing. For instance, some flavonoids have been found to promote the proliferation and migration of fibroblasts and keratinocytes, which are essential for the formation of new tissue and re-epithelialization. They may also modulate the expression of growth factors that are critical for tissue regeneration, such as Transforming Growth Factor-beta (TGF-β), Platelet-Derived Growth Factor (PDGF), and Vascular Endothelial Growth Factor (VEGF). It is plausible that this compound could exert similar effects, thereby actively contributing to the acceleration and quality of the wound healing process.

Computational Chemistry and in Silico Modeling of 3 Methyl 1,8,9 Anthracenetriol

Molecular Docking Studies for Ligand-Target Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the binding affinity and interaction patterns between a ligand, such as 3-Methyl-1,8,9-anthracenetriol, and its protein target.

In a notable study investigating potential phytochemicals for pancreatic cancer, this compound was identified as a promising candidate. researchgate.netnih.gov The compound was subjected to molecular docking studies against Protein Tyrosine Kinase 2 (PTK2), also known as Focal Adhesion Kinase 1 (FAK), a key protein implicated in cancer cell proliferation and migration. researchgate.netwjgnet.com The docking analysis revealed a strong binding affinity, demonstrating the compound's potential to effectively interact with and inhibit the PTK2 protein. researchgate.netnih.govresearchgate.net

The results from the molecular docking simulation are summarized in the table below.

| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) |

| This compound | PTK2 (Focal Adhesion Kinase 1) | 3BZ3 | -8.1 |

| Data sourced from a computational study on phytochemicals for pancreatic cancer treatment. researchgate.netnih.govresearchgate.net |

This strong binding affinity score indicated a favorable interaction, justifying the selection of this compound for more intensive computational analysis, such as molecular dynamics simulations. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Interaction Energy Analysis

Following the promising results from molecular docking, Molecular Dynamics (MD) simulations were employed to assess the structural stability and interaction energy of the this compound-PTK2 complex over time. An extended MD simulation of 300 nanoseconds provided robust data on the dynamics and stability of the binding. researchgate.netnih.gov

The simulations confirmed the formation of a highly stable complex. nih.govresearchgate.net Key findings from the MD simulation include:

Structural Stability : The this compound-PTK2 complex demonstrated lower Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) values compared to control complexes, indicating high structural stability throughout the simulation. researchgate.netnih.gov The complex reached a stable state within the first nanosecond and maintained this stability. nih.gov

Compactness : Analysis of the radius of gyration (Rg) and solvent-accessible surface area (SASA) showed that the complex tends to be more compact with a more buried binding interface, further suggesting a tight and stable interaction. nih.gov

Binding Free Energy : The binding free energy (ΔG) was calculated to be -21.92 kcal/mol. researchgate.netnih.govresearchgate.net This exceptionally strong binding energy highlights the compound's potential as a potent inhibitor of PTK2. researchgate.netnih.govresearchgate.net

Hydrogen Bonds : The stability of the complex is significantly reinforced by hydrogen bonds. nih.gov Analysis showed a high frequency of hydrogen bond formation between the compound and the protein, underscoring a consistent and robust interaction. nih.gov

The detailed results from the MD simulation analysis are presented below.

| Parameter | Value | Significance |

| Simulation Time | 300 ns | Provides a long-term view of complex stability. researchgate.netnih.gov |

| Binding Free Energy (ΔG) | -21.92 kcal/mol | Indicates a very strong and stable binding interaction. researchgate.netnih.govresearchgate.net |

| RMSD / RMSF | Low Fluctuation | Demonstrates high structural stability of the complex. researchgate.netnih.gov |

| SASA | Lowered Value | Suggests a compact and tightly bound ligand-protein interface. nih.gov |

| Hydrogen Bonds | High Occurrence | Confirms a consistent and robust interaction mechanism. nih.gov |

These MD simulation findings strongly support the hypothesis that this compound is a stable and potent inhibitor of PTK2. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are predictive in silico methods used to design new molecules and predict their biological activity based on their chemical structure. nih.govnih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific target receptor. wjgnet.comnih.gov

As of the current literature reviewed, no specific QSAR or pharmacophore models have been developed exclusively for this compound or its direct derivatives. However, pharmacophore models for other inhibitors targeting PTK2 (FAK) have been established. nih.gov These models generally identify key interaction features within the ATP-binding pocket of the kinase. wjgnet.comnih.gov For instance, a structure-based pharmacophore model for a different class of FAK inhibitors might include features like hydrogen bond acceptors, hydrogen bond donors, and hydrophobic groups arranged in a specific spatial orientation. nih.govmedsci.org

The development of a dedicated QSAR model for anthracenetriol derivatives could accelerate the discovery of new analogs with enhanced potency against PTK2. nih.govresearchgate.net Such a model would correlate structural descriptors with inhibitory activity, providing a roadmap for targeted chemical modifications to improve efficacy.

Protein-Protein Interaction (PPI) Network Analysis for Systems-Level Understanding

Protein-Protein Interaction (PPI) network analysis is a systems biology approach used to understand the complex interplay of proteins within a cell. researchgate.net In the context of disease, it helps identify key proteins (hubs) that play a central role in pathological processes.

A PPI network analysis was instrumental in identifying PTK2 as a high-priority target for this compound in pancreatic cancer research. researchgate.netnih.gov The analysis highlighted genes whose protein products are highly interconnected within the disease-relevant network. researchgate.net

| Gene | Degree of Connectivity | Significance |

| PTEN | 8 | High-degree hub protein in the pancreatic cancer network. researchgate.netnih.gov |

| PTK2 | 7 | High-degree hub protein selected for docking studies. researchgate.netnih.gov |

By identifying PTK2 as a hub with a high degree of connectivity, the PPI analysis provided a strong rationale for targeting this protein to disrupt the broader network associated with pancreatic cancer. researchgate.netnih.gov This systems-level approach ensures that the selected target is not just an isolated enzyme but a critical node in the disease's molecular machinery.

Pathway Enrichment and Network Pharmacology Studies to Decipher Multi-Target Effects

Network pharmacology integrates data from multiple sources to understand how drugs exert their effects on a network-wide scale, often modulating multiple targets and pathways simultaneously. The investigation of this compound is a clear example of this approach, aiming to understand its multi-target effects in complex diseases like cancer. nih.gov

The inhibition of the primary target, PTK2, by this compound is predicted to have downstream effects on several critical signaling pathways. researchgate.netresearchgate.net PTK2 is a non-receptor tyrosine kinase that plays a pivotal role in integrating signals from integrins and growth factor receptors to control cell survival, proliferation, and migration. researchgate.netresearchgate.net

Pathway enrichment analysis of genes interacting with PTK2 has identified several key pathways that are likely modulated by its inhibition. These include:

PI3K-Akt Signaling Pathway researchgate.net

Focal Adhesion Pathway researchgate.net

Pathways in Cancer researchgate.net

HIF-1 Signaling Pathway researchgate.net

Rap1 Signaling Pathway researchgate.net

By inhibiting PTK2, this compound can disrupt these interconnected pathways, which are often dysregulated in cancer, leading to a potential therapeutic effect. nih.govresearchgate.net This network-level impact underscores the compound's promise as a lead for developing novel cancer therapeutics. researchgate.netnih.gov

Preclinical in Vitro Research of 3 Methyl 1,8,9 Anthracenetriol

Cell Line Studies for Antiproliferative and Cytotoxic Effects Against Cancer Cell Lines

In vitro research has explored the potential of 3-Methyl-1,8,9-anthracenetriol as an anticancer agent, revealing its ability to inhibit cell growth and induce apoptosis in various cancer cell lines. smolecule.com Studies have identified its effectiveness against pancreatic and human leukemia cancer cells. smolecule.com The mechanism of action appears to involve the inhibition of specific molecular targets crucial for cancer cell survival and proliferation.

Computational studies, including molecular docking and dynamics simulations, have been employed to understand the interaction between this compound and its protein targets. A primary target identified is Focal Adhesion Kinase 1 (PTK2), a protein involved in cell migration, proliferation, and survival. nih.gov The compound demonstrates a strong binding affinity to PTK2, suggesting that its inhibition disrupts these cellular processes, leading to anticancer effects. nih.govresearchgate.net Molecular dynamics simulations have shown that the this compound-PTK2 complex maintains significant stability. nih.gov These computational findings highlight the compound as a promising candidate for further in vitro and in vivo validation as a potential therapeutic for pancreatic cancer. nih.govresearchgate.netresearchgate.net

| Cell Line/Model | Target | Research Findings | Reference |

| Pancreatic Cancer Cells | PTK2 (Focal Adhesion Kinase 1) | Inhibits cell growth and induces apoptosis. Strong binding affinity of -8.1 Kcal/mol and a binding free energy (ΔG) of -21.92 kcal/mol observed in computational studies, indicating potential as a potent inhibitor. nih.govresearchgate.net | nih.govresearchgate.net |

| Human Leukemia Cells | Not Specified | Triggers effective cell death through apoptosis. smolecule.com | smolecule.com |

| Breast Cancer Models | Not Specified | A case study indicated significant induction of apoptosis in cancer cells while sparing normal cells. |

In Vitro Antimicrobial Assays Against Bacterial and Fungal Pathogens

This compound has demonstrated notable antimicrobial activity in various in vitro assays against a spectrum of pathogenic microorganisms. Its efficacy has been reported against both bacterial and fungal strains, indicating a broad potential for application in treating infections. smolecule.com

Studies have specifically highlighted its inhibitory effects on the growth of Gram-positive bacteria such as Staphylococcus aureus, Gram-negative bacteria like Escherichia coli, and the fungal pathogen Candida albicans. smolecule.com The ability of this compound to combat these common pathogens suggests it could be a valuable area for further research, particularly in the context of rising antimicrobial resistance. A related compound, chrysophanic acid-9-anthrone, has also been identified as a major antifungal principle in certain plant extracts, showing activity against various dermatophytes and yeasts. cabidigitallibrary.orgijpsjournal.comscispace.com

| Pathogen | Type | In Vitro Activity | Reference |

| Staphylococcus aureus | Gram-positive Bacteria | Demonstrated effective inhibition of growth. smolecule.com | smolecule.com |

| Escherichia coli | Gram-negative Bacteria | Demonstrated effective inhibition of growth. smolecule.com | smolecule.com |

| Candida albicans | Fungus (Yeast) | Demonstrated effective inhibition of growth. smolecule.com | smolecule.com |

In Vitro Antioxidant Activity Evaluation via Biochemical Assays

The chemical structure of this compound, rich in hydroxyl groups attached to an anthracene (B1667546) core, suggests inherent antioxidant potential. smolecule.comontosight.ai In vitro evaluations have supported this, indicating that the compound can function as a free radical scavenger. smolecule.com The antioxidant capacity of anthracenone (B14071504) derivatives is often evaluated through various biochemical assays.

For instance, studies on structurally similar anthralin (B1665566) analogs have utilized the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay to demonstrate their reducing activity. scispace.com Other relevant assays for this class of compounds include those that measure the inhibition of lipid peroxidation in model membranes and the assessment of pro-oxidant potential through methods like deoxyribose degradation, which measures hydroxyl radical formation. scispace.com While specific quantitative data for this compound is not extensively detailed in available literature, the known antioxidant properties of the broader anthraquinone (B42736) and anthracenetriol family provide a strong basis for its activity. ontosight.aiscispace.com

| Biochemical Assay Type | Principle | Observed Effect for Related Compounds | Reference |

| DPPH Radical Scavenging | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. | Structurally similar anthralin analogs show strong reducing activity against DPPH. | scispace.com |

| Lipid Peroxidation Inhibition | Assesses the ability to prevent the oxidative degradation of lipids in model membranes. | Phenylacyl analogs of anthralin were found to be efficient inhibitors of lipid peroxidation. | scispace.com |

| Deoxyribose Degradation | Determines pro-oxidant potential by measuring the formation of hydroxyl radicals. | Some active anthralin analogs were also found to be potent generators of hydroxyl radicals. | scispace.com |

Cell-Based Assays for Anti-inflammatory Properties

The anti-inflammatory properties of this compound have been noted in several studies. smolecule.com Research suggests that the compound exerts these effects by inhibiting the production of inflammatory mediators. smolecule.com This activity is a key reason for its exploration in the context of inflammatory skin conditions. ontosight.ai

Cell-based assays are crucial for elucidating these mechanisms. For the parent compound, dithranol (1,8,9-anthracenetriol), in vitro studies using human monocytes have shown that it can inhibit the secretion of key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-alpha). ijdvl.com Furthermore, dithranol has been shown to inhibit granulocyte function and may possess immunosuppressive effects. nih.gov Assays measuring the suppression of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW264.7 cells, are also standard for evaluating the anti-inflammatory potential of compounds. tandfonline.com These findings on related molecules provide a framework for understanding the potential cellular mechanisms of this compound.

| Cell Type | Mediator/Pathway | Observed Effect | Reference |

| Not Specified | Inflammatory Mediators | General inhibition of production. smolecule.com | smolecule.com |

| Human Monocytes | IL-6, IL-8, TNF-alpha | Inhibition of secretion (finding for the related compound Dithranol). ijdvl.com | ijdvl.com |

| Granulocytes | Cellular Function | Inhibition of function (finding for the related compound Dithranol). nih.gov | nih.gov |

Cell-Based Assays for Wound Healing and Fibroblast Activity

A common method to evaluate this property in vitro is the scratch wound assay. nih.gov In this assay, a "scratch" is created in a confluent monolayer of cultured cells, such as human dermal fibroblasts (HDFs). The rate at which the cells migrate to close this gap is measured over time. An increased rate of closure in the presence of the test compound compared to a control indicates a positive effect on cell migration, a critical component of wound healing. nih.gov The promotion of fibroblast activity by this compound suggests its potential utility in therapeutic applications aimed at enhancing wound recovery. smolecule.com

| Cell Type | Assay Type | Observed Effect | Reference |

| Fibroblasts | Cell Proliferation Assay | Promotes fibroblast proliferation. smolecule.com | smolecule.com |

| Human Dermal Fibroblasts (HDF) | In Vitro Scratch Wound Assay | This assay is a standard method to measure cell migration, a key process in wound healing. nih.gov | nih.gov |

Interactions with Biological Macromolecules and Synergistic Effects of 3 Methyl 1,8,9 Anthracenetriol

Biophysical Characterization of Protein Binding Interactions

The therapeutic potential of 3-Methyl-1,8,9-anthracenetriol is largely determined by its ability to bind to specific biological macromolecules, thereby modulating their function. Computational and in vitro studies have begun to characterize these interactions, providing insight into the compound's mechanisms of action. smolecule.com

A significant area of research has been the interaction of this compound with protein kinases, which are crucial regulators of cellular processes. Molecular docking and dynamics simulations have been employed to investigate its binding to Focal Adhesion Kinase 1 (PTK2), a protein implicated in cell adhesion, migration, and proliferation. nih.govresearchgate.net In a study exploring phytochemicals from Senna singueana for potential use in pancreatic cancer, this compound was identified as a promising inhibitor of PTK2. nih.govnih.gov

Molecular dynamics simulations assessing the stability of the compound-protein complex revealed that the this compound-PTK2 complex exhibited lower root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) compared to other tested complexes, indicating a stable and consistent binding interaction. nih.govresearchgate.netnih.gov This stability is crucial for a compound's potential as a therapeutic agent. researchgate.net The complex also showed a smaller radius of gyration and solvent-accessible surface area, alongside a greater number of hydrogen bonds, further suggesting a robust interaction. nih.govnih.gov The binding free energy (ΔG) for the this compound-PTK2 complex was calculated to be significantly strong. nih.govresearchgate.netnih.gov

| Protein Target | Protein Data Bank (PDB) ID | Binding Affinity (kcal/mol) | Binding Free Energy (ΔG) (kcal/mol) | Interacting Residues | Source |

|---|---|---|---|---|---|

| Focal Adhesion Kinase 1 (PTK2) | 3BZ3 | -8.1 | -21.92 | Not specified in results | nih.govresearchgate.netnih.gov |

| Zika Virus Methyltransferase (ZIKV-MTase) | Not specified in results | -10.2 | Not specified in results | Val30, Val32, Ile147 | scielo.br |

Beyond its interaction with PTK2, the broader family of anthraquinones, to which this compound belongs, has been studied for its binding to various other proteins. For instance, its structural relative, chrysophanol (B1684469), has been analyzed for its interaction with casein kinase II subunit A (CK II A) and human myosin light chain kinase (MYLK) member 4. researchgate.net Such studies on related compounds provide a comparative framework for understanding the potential targets of this compound.

Exploration of Synergistic Potential with Other Phytochemicals and Active Compounds

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a cornerstone of phytotherapy and combination drug development. chemsrc.com Research suggests that this compound and its related anthraquinones may exhibit enhanced biological activity when combined with other phytochemicals or active compounds. smolecule.comnih.gov

Studies on chrysophanol, a closely related anthraquinone (B42736), provide valuable insights into this potential. For example, a significant synergistic antifungal effect was observed when chrysophanol was combined with another anthraquinone, physcion. nih.gov This combination was tested against plant powdery mildews, and the degree of synergy increased as the proportion of chrysophanol in the mixture grew. nih.gov This suggests that interactions between similar anthraquinone structures can amplify their biological effects.

In the context of cancer research, chrysophanol has been shown to work synergistically with the mTOR inhibitor, rapamycin (B549165). chemsrc.commedkoo.com When used in combination, chrysophanol and rapamycin significantly blocked the proliferation of certain human colon cancer cells. chemsrc.commedkoo.com This highlights the potential for combining this compound with targeted therapeutic agents to enhance efficacy. The investigation into the synergistic effects of phytochemicals from plants like Senna singueana is considered a promising avenue for developing new combination therapies. researchgate.net

Mechanistic Studies of Combined Biological Activities

Understanding the molecular mechanisms behind synergistic interactions is crucial for the rational design of combination therapies. For this compound and its analogs, mechanistic studies often focus on how the combined compounds affect cellular signaling pathways.

The synergistic effect of chrysophanol and rapamycin, for instance, is rooted in their combined impact on the EGFR/mTOR signaling pathway. chemsrc.commedkoo.com Chrysophanol inhibits the epidermal growth factor receptor (EGFR) and downstream signaling molecules like AKT and mTOR, while rapamycin directly inhibits mTOR. chemsrc.commedkoo.com Their concurrent action on this critical cell proliferation pathway leads to a more potent anticancer effect than either compound could achieve alone.

Future research into the combined biological activities of this compound will likely involve network pharmacology approaches to identify multiple protein targets and pathways affected by the compound in combination with other agents. researchgate.net This can help to decipher the complex interplay of mechanisms that lead to a synergistic therapeutic outcome.

Future Directions and Research Perspectives for 3 Methyl 1,8,9 Anthracenetriol

Unresolved Mechanistic Questions and Deeper Molecular Probing

The precise mechanism of action for anthracenetriol compounds, including Dithranol, is not fully elucidated, presenting a significant area for future investigation. scite.ai It is understood that these compounds accumulate in mitochondria, interfering with cellular energy supply through the generation of free radicals, which in turn inhibits DNA replication in hyperproliferative cells. wikipedia.orgnih.gov However, the exact cascade of molecular events remains to be fully mapped.

Future research should aim to:

Identify specific molecular targets: Beyond the general disruption of mitochondrial function, identifying the precise proteins or enzymes that 3-Methyl-1,8,9-anthracenetriol interacts with is crucial. Studies on Dithranol suggest it may reduce elevated levels of cGMP and inhibit DNA synthesis. wikipedia.org

Elucidate the role of reactive oxygen species (ROS): The generation of ROS is considered a key part of the therapeutic and irritative effects of Dithranol. ijdvl.comnih.gov Deeper probing into the specific types of ROS produced by this compound, their subcellular localization, and their downstream signaling pathways would provide a more nuanced understanding of its activity.

Investigate effects on cellular signaling: Research has shown that Dithranol can activate JNK via lipid peroxidation and down-regulate epidermal growth factor (EGF) receptors. ijdvl.comdrugbank.commssm.edu It is important to explore whether this compound modulates these and other critical signaling pathways involved in cell proliferation and inflammation, such as the NF-κB pathway. nih.gov

| Research Area | Key Findings for Dithranol (Anthralin) | Relevance for this compound |

| Primary Mechanism | Accumulates in mitochondria, disrupts energy supply via free radicals, and inhibits DNA replication. wikipedia.orgnih.gov | The methyl group may alter mitochondrial uptake, redox potential, and subsequent ROS generation, warranting a comparative investigation. |

| Cellular Signaling | Activates JNK pathway through lipid peroxidation and down-regulates EGF receptors. ijdvl.comdrugbank.commssm.edu | The influence of the methyl group on membrane interactions and receptor binding affinity needs to be determined. |

| Enzyme Inhibition | Irreversibly deactivates thioredoxin reductase (TR) through covalent modification. ijdvl.com | It is crucial to assess if the methyl substitution affects the binding and inhibition of TR and other potential enzymatic targets. |

Exploration of Novel Biological Targets and Undiscovered Activities

The current therapeutic application of related compounds like Dithranol and Chrysarobin is primarily in dermatology for conditions such as psoriasis. drugfuture.comscite.ainih.gov However, the established anti-proliferative and anti-inflammatory properties suggest potential for broader applications.

Future research could focus on:

Oncology: Given its ability to inhibit cell proliferation, investigating the efficacy of this compound against various cancer cell lines could be a promising avenue.

Autoimmune and Inflammatory Conditions: The immunomodulatory effects of Dithranol, such as the inhibition of leukotriene production, suggest that this compound could be explored for other inflammatory skin diseases or even systemic inflammatory conditions. caymanchem.com

Antimicrobial Activity: Chrysarobin has been historically used for ringworm, indicating potential antifungal properties that could be systematically evaluated against a range of pathogens. drugfuture.comaltmeyers.org

| Potential Application | Rationale based on Related Compounds |

| Cancer Therapy | Dithranol exhibits anti-proliferative effects by inhibiting DNA synthesis. wikipedia.org |

| Alopecia Areata | Topical Dithranol has shown potential in inducing hair regrowth in animal models. caymanchem.com |

| Other Inflammatory Dermatoses | Dithranol modulates the expression of cytokeratins and antimicrobial peptides in keratinocytes. |

Advancements in Sustainable Synthetic and Biosynthetic Pathways

The preparation of pure this compound has been achieved through the reduction of chrysophanic acid. drugfuture.com Chrysarobin itself is extracted from the Goa powder of the Andira araroba tree. drugfuture.comwikipedia.org Future research should focus on more sustainable and efficient production methods.

Key research directions include:

Green Chemistry Approaches: Developing synthetic routes that minimize the use of hazardous reagents and solvents and improve atom economy.

Biosynthesis: Investigating the biosynthetic pathway of chrysarobin in Andira araroba could pave the way for producing the compound or its precursors in microbial or plant-based expression systems.

Semi-synthesis: Exploring the modification of more abundant natural precursors to synthesize this compound.

Development of Advanced Formulation and Delivery Strategies to Overcome Research Challenges

A significant hurdle in the clinical use and research of compounds like Dithranol is their poor solubility, instability, and tendency to cause skin irritation and staining. impactfactor.orgresearchgate.netnih.gov Advanced formulation and delivery strategies are essential to overcome these challenges.

Promising areas for development include:

Nanoparticle-based Systems: Encapsulating this compound in liposomes, niosomes, solid lipid nanoparticles, or nanostructured lipid carriers could enhance its stability, improve skin penetration, and reduce side effects. impactfactor.orgresearchgate.netnih.gov

Microemulsions and Gels: Formulating the compound into microemulsion gels can improve its solubility and skin retention time, thereby enhancing its therapeutic efficacy. nih.govijpsr.com

Prodrug Approaches: Designing prodrugs of this compound that are converted to the active form at the target site could improve its delivery and reduce off-target effects.

| Delivery System | Advantages for Anthracenetriol Delivery |

| Liposomes/Niosomes | Enhanced drug permeation and localized delivery, potentially reducing dose-dependent side effects. nih.gov |

| Nanoemulsion Gels | Improved stability, bioavailability, and transdermal penetration with minimized irritation. benthamscience.com |

| Polymeric Systems | Allows for controlled and sustained release, improving solubility and drug processing. impactfactor.org |

Integration of Multi-Omics Data for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of this compound, a multi-omics approach is necessary. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics.

Future studies should aim to:

Transcriptomic Analysis: Use techniques like RNA-sequencing to identify genes and pathways that are modulated by the compound in relevant cell types.

Proteomic Profiling: Employ mass spectrometry-based proteomics to understand the compound's impact on protein expression and post-translational modifications.

Metabolomic Studies: Analyze changes in the cellular metabolome to elucidate the metabolic pathways affected by this compound. A metabolomic analysis of Dithranol's effect on HaCaT cells has already provided insights into its mechanism. nih.gov

Methodological Improvements in Computational and Experimental Research Approaches

Advancements in both computational and experimental methods can accelerate research on this compound.

Areas for improvement include:

Computational Modeling: Utilize molecular docking and dynamics simulations to predict potential biological targets and understand the binding interactions of this compound. In silico studies have been used to investigate the interaction of Dithranol with psoriasis-related proteins. nih.gov

Advanced In Vitro Models: Move beyond 2D cell cultures to more complex 3D skin equivalents and organ-on-a-chip models to better mimic the in vivo environment. The HaCaT cell line is a common model for studying the effects of Dithranol on keratinocytes. nih.gov

Improved Animal Models: The lack of a perfect animal model for inflammatory skin diseases like psoriasis hinders preclinical research. nih.govrjptonline.org Developing and validating more representative animal models is crucial for evaluating the efficacy and safety of new compounds like this compound.

| Research Approach | Potential Application for this compound |

| In Silico Molecular Docking | Predict binding affinities to key protein targets involved in inflammation and cell proliferation. nih.gov |

| 3D Bioprinted Skin Models | Provide a more realistic in vitro platform to assess efficacy and skin irritation potential. |

| Xenotransplantation Models | Allow for the study of the compound on human psoriatic tissue in an in vivo setting. nih.gov |

常见问题

Q. What interdisciplinary applications exist for this compound beyond organic chemistry?

- Materials science : Explore as a dopant for organic semiconductors due to its conjugated π-system .

- Photonics : Study nonlinear optical properties using Z-scan techniques for potential use in light-harvesting systems .

Tables

Table 1 : Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂O₃ |

| Molecular Weight | 240.25 g/mol |

| Density | 1.419 g/cm³ |

| Boiling Point | 468.5°C (760 mmHg) |

| logP | 3.42 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。